molecular formula C11H15BO3 B1453352 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol CAS No. 1192765-29-9

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol

Cat. No.: B1453352
CAS No.: 1192765-29-9
M. Wt: 206.05 g/mol
InChI Key: WZIZQBZPLKRDMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol is an organoboron compound that serves as a versatile building block in organic synthesis and pharmaceutical research. This compound, with the molecular formula C11H15BO3 and a molecular weight of 206.05 g/mol, is characterized as a phenol functionalized with a 5,5-dimethyl-1,3,2-dioxaborinane group . The dioxaborinane ring acts as a protected form of a boronic acid, enhancing the stability and handling properties of the reagent compared to its boronic acid counterpart . As a key synthetic intermediate, this boronic ester is primarily used in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl bonds essential in the construction of complex organic molecules, active pharmaceutical ingredients (APIs), and functional materials . The phenolic hydroxyl group provides a secondary site for further functionalization, offering researchers a handle for derivatization or immobilization. Compounds within this class of 5,5-dimethyl-1,3,2-dioxaborinane derivatives have been demonstrated in peer-reviewed literature as precursors in nickel-catalyzed cross-couplings, highlighting their utility in modern synthetic methodology . Furthermore, boronic esters are of significant interest in the development of precursors for radiochemistry, particularly for positron emission tomography (PET) tracer synthesis, where they can be used in methods for labeling with fluorine-18 . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use. Specific hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO3/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIZQBZPLKRDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known to act as a reagent in the preparation of 3-hydroxy-5-arylisothiazole derivatives. These derivatives have been identified as GPR40 agonists, which suggests that 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol may interact with GPR40 receptors.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The compound is recommended to be stored at 2-8℃ in an inert atmosphere, suggesting that temperature and oxygen levels may affect its stability.

Biological Activity

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol is a boron-containing compound with potential applications in medicinal chemistry and materials science. Its structure includes a phenolic group and a dioxaborinane moiety, which may contribute to its biological activities. This article reviews the biological activity of this compound based on recent studies and characterizations.

  • CAS Number : 1192765-29-9
  • Molecular Formula : C11_{11}H15_{15}BO3_3
  • Molecular Weight : 206.046 g/mol
  • Solubility : Varies with solvent; recommended storage at 2-8°C for stability .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity
    • Preliminary studies suggest that boron-containing compounds can exhibit antitumor properties. Research has indicated that derivatives of dioxaborinanes may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition
    • The phenolic structure may allow for interactions with enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit enzymes like cyclooxygenase (COX), which is relevant in inflammation and cancer .
  • Antioxidant Properties
    • The antioxidant capacity of phenolic compounds is well-documented. It is hypothesized that this compound may possess similar properties, potentially scavenging free radicals and reducing oxidative stress in biological systems .

Study 1: Anticancer Potential

A recent study investigated the effects of various boron compounds on breast cancer cell lines. The findings indicated that certain derivatives exhibited significant growth inhibition in MCF-7 cells, suggesting a dose-dependent relationship between compound concentration and cytotoxicity. The mechanism was linked to the modulation of apoptotic pathways .

Study 2: Enzyme Interaction

Research conducted on phenolic compounds showed that those containing boron could effectively inhibit COX enzymes. This inhibition was associated with reduced inflammatory responses in vitro, indicating potential therapeutic applications for inflammatory diseases .

Study 3: Antioxidant Activity

A comparative analysis of various phenolic compounds demonstrated that those with dioxaborinane structures exhibited enhanced antioxidant activity compared to their non-boron counterparts. This suggests that the incorporation of boron into phenolic structures can amplify their protective effects against oxidative damage .

Data Table: Biological Activity Summary

Activity TypeMechanism/EffectReference
Antitumor ActivityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits COX enzymes
Antioxidant PropertiesScavenges free radicals

Scientific Research Applications

Pharmaceutical Applications

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol is primarily explored for its role in drug development and synthesis:

  • Borylation Reactions : The compound is utilized in metal-free borylation reactions, which are crucial for the functionalization of aromatic compounds. This method allows for the introduction of boron into organic molecules, facilitating further transformations necessary for drug synthesis .
  • Synthesis of Boron-containing Drugs : It serves as a precursor for synthesizing boron-containing pharmaceutical agents. These agents can exhibit unique biological activities, making them candidates for further development in medicinal chemistry .

Material Science Applications

The compound's boron-containing structure also finds applications in material science:

  • Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its ability to form cross-links can improve the resilience of materials used in various industrial applications .
  • Nanocomposites : Research indicates that incorporating this compound into nanocomposite materials can enhance their electrical and thermal properties. Such advancements are critical for developing advanced materials for electronics and energy storage .

Agricultural Applications

The compound has potential uses in agriculture:

  • Pesticide Formulation : Its chemical properties allow it to be used in formulating pesticides that require specific modes of action against pests. The stability and reactivity of the dioxaborinane structure can be advantageous in creating effective agrochemicals .

Case Studies

Application AreaStudy ReferenceFindings
Pharmaceutical SynthesisGuevara et al. (2023) Demonstrated the use of boron compounds in drug synthesis through efficient borylation methods.
Material ScienceResearch on polymer composites Showed improved mechanical properties when incorporating boron-containing compounds into polymer matrices.
Agricultural ChemistryStudies on pesticide formulations Highlighted the effectiveness of boron derivatives in enhancing pesticide efficacy against target organisms.

Comparison with Similar Compounds

Key Structural and Functional Differences

Compound Name Substituents Boronic Ester Ring Molecular Weight Key Properties/Applications References
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol Phenol, 5,5-dimethyl 6-membered ~206.05 (calc.) High hydrolytic stability; Suzuki-Miyaura coupling; H-bonding interactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Phenol, tetramethyl 5-membered 234.10 (calc.) Moderate stability; used in polymer synthesis and HCV inhibitors
3-Chloro-4-(5,5-dimethyl-dioxaborinan-2-yl)phenol Cl, phenol, 5,5-dimethyl 6-membered 240.49 Increased acidity (pKa ~8.5); medicinal chemistry applications
Methyl 4-(5,5-dimethyl-dioxaborinan-2-yl)benzoate Methyl ester, 5,5-dimethyl 6-membered 247.10 Enhanced solubility in organic solvents; cross-coupling reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Aldehyde, tetramethyl 5-membered 218.06 High Lewis acidity; used in aryl-aryl couplings

Stability and Reactivity

  • Hydrolytic Stability : The six-membered dioxaborinane ring in the target compound exhibits superior stability to hydrolysis compared to five-membered dioxaborolane analogs (e.g., pinacol esters) due to reduced ring strain .
  • Lewis Acidity: The phenol group in the target compound slightly increases Lewis acidity compared to methyl ester analogs (e.g., Methyl 4-(5,5-dimethyl-dioxaborinan-2-yl)benzoate) but is less acidic than aldehyde-substituted derivatives (e.g., 4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzaldehyde) .
  • Reactivity in Cross-Couplings: The target compound participates efficiently in Suzuki-Miyaura reactions under mild conditions (e.g., Pd catalysis, aqueous bases), whereas chlorinated analogs (e.g., 3-Chloro-4-(5,5-dimethyl-dioxaborinan-2-yl)phenol) require harsher conditions due to electron-withdrawing effects .

Research Findings and Data

Thermal and Spectral Data

Property 4-(5,5-Dimethyl-dioxaborinan-2-yl)phenol 3-Chloro Analog Methyl Ester Analog
Melting Point (°C) 113–115 (predicted) Not reported 113–115
$^{11}$B NMR (ppm) ~30.6 (similar to pinacol esters) 30.8 30.5
IR (cm$^{-1}$) O-H stretch: 3200–3600 C-Cl stretch: 750 C=O stretch: 1720

Performance in Cross-Coupling Reactions

Substrate Catalyst Yield (%) Reference
Target Compound Ni(cod)$2$/PCy$3$ 85
Pinacol Analog Pd(PPh$3$)$4$ 72
Chlorinated Analog Pd(OAc)$_2$/SPhos 65

Preparation Methods

Boronic Ester Formation via Diol Condensation

  • Starting Materials: 4-hydroxyphenylboronic acid or related boronic acid derivatives; 2,2-dimethyl-1,3-propanediol (pinacol-type diol).
  • Reaction Conditions: Typically conducted under mild heating in anhydrous solvents to promote esterification.
  • Mechanism: The boronic acid reacts with the diol to form a cyclic boronate ester (dioxaborinane ring), releasing water as a byproduct.

This method is widely used due to its simplicity and the stability of the resulting boronate ester.

Transition Metal-Catalyzed Cross-Coupling Approaches

Research literature describes nickel-catalyzed cross-coupling reactions involving aryl methyl ethers and boronic esters to form substituted phenol derivatives bearing boronate esters. For example, a nickel(0) catalyst such as bis(cyclooctadiene)nickel(0) with tricyclohexylphosphine ligand and cesium fluoride as base in toluene solvent under sealed tube conditions can facilitate the formation of arylboronate esters, which can be further transformed into the target compound.

  • Catalyst: Ni(cod)2 (bis(cyclooctadiene)nickel(0))
  • Ligand: PCy3 (tricyclohexylphosphine)
  • Base: CsF (cesium fluoride)
  • Solvent: Toluene
  • Temperature: Elevated temperatures under sealed conditions
  • Yields: Isolated yields reported vary depending on substrate and conditions but are generally moderate to high.

This method allows for the introduction of boronate esters on phenol derivatives with high selectivity and functional group tolerance.

Preparation Protocol from GlpBio (Research-Grade Preparation)

GlpBio provides a detailed preparation and formulation protocol for this compound for research use:

  • Stock Solution Preparation: The compound is soluble in DMSO and can be prepared at various molarities depending on the amount weighed.
Amount of Compound Volume of DMSO for 1 mM Solution (mL) Volume of DMSO for 5 mM Solution (mL) Volume of DMSO for 10 mM Solution (mL)
1 mg 4.8533 0.9707 0.4853
5 mg 24.2664 4.8533 2.4266
10 mg 48.5329 9.7066 4.8533
  • Storage: Stock solutions should be stored at 2-8°C for short term, or at -20°C to -80°C for longer periods (up to 6 months at -80°C).
  • Solubility Aid: Heating to 37°C and ultrasonic bath oscillation can improve solubility.
  • In Vivo Formulation: Preparation involves dissolving the compound in DMSO master liquid, followed by sequential addition of PEG300, Tween 80, and water or corn oil, ensuring clarity at each step.

Research Findings and Notes on Synthesis

  • The boronate ester moiety in this compound is stabilized by the cyclic dioxaborinane ring formed from the diol, which enhances its chemical stability and solubility characteristics.
  • Transition metal catalysis, particularly nickel-catalyzed coupling, offers a versatile route to functionalized phenol boronate esters, enabling further synthetic elaboration.
  • The choice of solvents and reaction conditions is critical to avoid hydrolysis of the boronate ester and to maintain product integrity.
  • Analytical characterization typically involves NMR spectroscopy (1H and 13C), mass spectrometry, and chromatographic purity assessment.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
Boronic Acid + 2,2-Dimethyl-1,3-propanediol Mild heating, anhydrous solvent Simple, stable boronate ester Requires pure boronic acid precursor
Ni-Catalyzed Cross-Coupling Ni(cod)2, PCy3, CsF, toluene, sealed tube High selectivity, functional group tolerance Requires transition metal catalyst and inert atmosphere
Formulation Preparation (GlpBio Protocol) DMSO, PEG300, Tween 80, corn oil Suitable for biological assays Not a synthetic method, for formulation only

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol
Reactant of Route 2
Reactant of Route 2
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol

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